molecular formula C6H10N2O2 B13335790 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B13335790
M. Wt: 142.16 g/mol
InChI Key: XMXGJVMMXXKTDD-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptane-1-carboxamide is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide typically involves the use of 4R-hydroxy-L-proline as a starting material. The process includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-Oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic approach mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its analogues can mimic the structure of γ-amino butyric acid (GABA), allowing them to interact with GABA receptors in the central nervous system . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form backbone-constrained analogues of biologically active molecules further enhances its value in scientific research and drug development .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)6-1-4(2-10-6)8-3-6/h4,8H,1-3H2,(H2,7,9)

InChI Key

XMXGJVMMXXKTDD-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1(CN2)C(=O)N

Origin of Product

United States

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